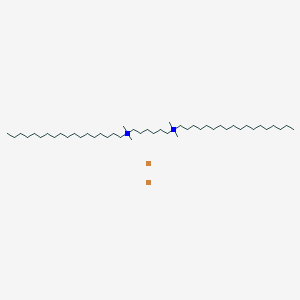
N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide is a quaternary ammonium compound known for its surfactant properties. This compound is characterized by its long hydrophobic alkyl chains and a hydrophilic quaternary ammonium head, making it useful in various applications, including detergents, disinfectants, and phase transfer catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide typically involves the quaternization of N1,N1,N6,N6-tetramethylhexane-1,6-diamine with an appropriate alkyl halide. The reaction is usually carried out in a polar solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Starting Material: N1,N1,N6,N6-tetramethylhexane-1,6-diamine.
Reagent: Octadecyl bromide.
Solvent: Acetonitrile or ethanol.
Conditions: Reflux for several hours.
The product is then purified by recrystallization or column chromatography to obtain the desired quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is typically carried out in large reactors with efficient mixing and temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the process. The final product is often purified using large-scale crystallization or distillation techniques.
化学反応の分析
Types of Reactions
N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride, sulfate, or nitrate.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium group.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution: Silver nitrate (AgNO3) in aqueous solution can be used to replace the bromide ion with a nitrate ion.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the compound.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can induce hydrolysis.
Major Products
Substitution: Formation of N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium nitrate.
Oxidation: Potential formation of oxidized derivatives, although these are less common.
Hydrolysis: Breakdown products such as N1,N1,N6,N6-tetramethylhexane-1,6-diamine and octadecanol.
科学的研究の応用
N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between reactants in different phases.
Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents and surfactants due to its ability to lower surface tension.
作用機序
The mechanism of action of N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. In biological systems, it can disrupt cell membranes, leading to cell lysis and death, which explains its antimicrobial effects.
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium bromide (DTAB): Similar structure but with shorter alkyl chains.
Hexadecylpyridinium chloride: A pyridinium-based surfactant with comparable applications.
Uniqueness
N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide is unique due to its specific combination of long hydrophobic chains and a quaternary ammonium head, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant action and antimicrobial properties.
特性
分子式 |
C46H98Br2N2 |
|---|---|
分子量 |
839.1 g/mol |
IUPAC名 |
6-[dimethyl(octadecyl)azaniumyl]hexyl-dimethyl-octadecylazanium;dibromide |
InChI |
InChI=1S/C46H98N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-43-47(3,4)45-41-37-38-42-46-48(5,6)44-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-46H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
OAKIYDLQRDVUHG-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


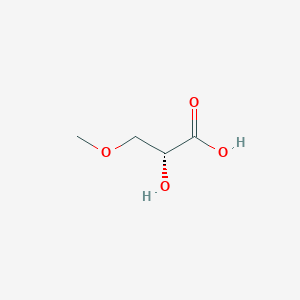

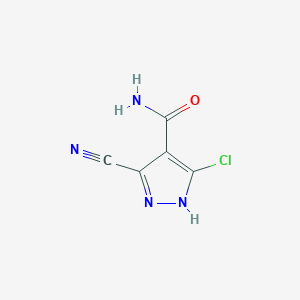
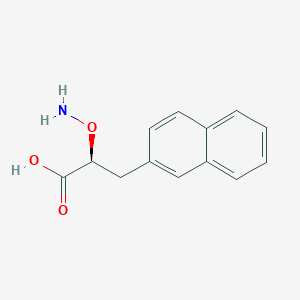
![2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12849387.png)
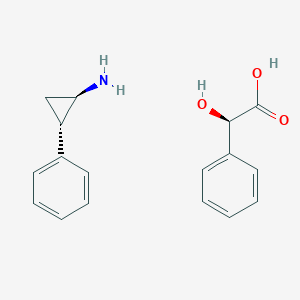
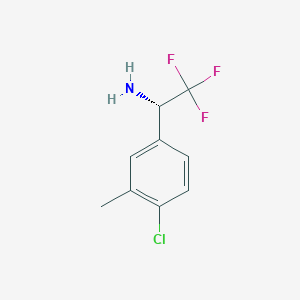
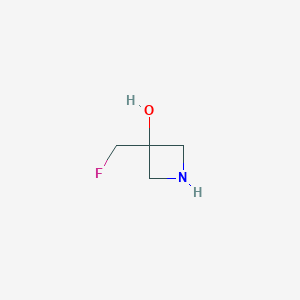

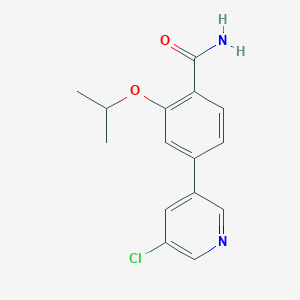
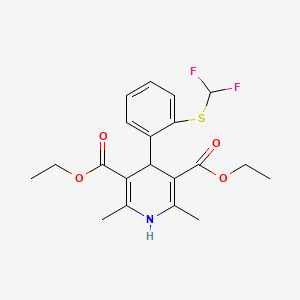
![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)

![tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12849439.png)
